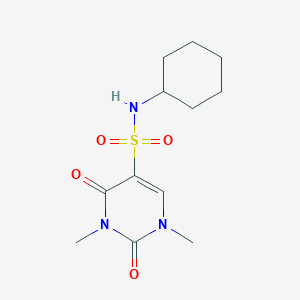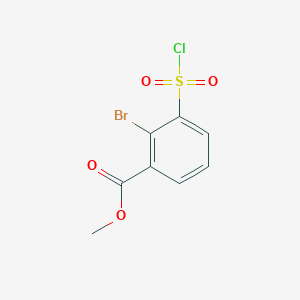
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, commonly known as CDPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. It is a highly versatile and efficient tool for investigating various biochemical and physiological processes, and has been used in a variety of fields, including pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of CDPS is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting carbonic anhydrase, CDPS can disrupt the normal biochemical processes that rely on pH regulation, leading to various physiological effects.
Biochemical and Physiological Effects:
CDPS has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of ion channels, and the alteration of cellular signaling pathways. These effects can lead to changes in cellular function, such as altered metabolism and ion transport, and can have broader physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
CDPS has several advantages for laboratory experiments, including its high purity, ease of synthesis, and versatility in a variety of experimental systems. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage. Additionally, CDPS may not be suitable for all experimental systems or applications, and researchers should carefully consider its use in each specific case.
Zukünftige Richtungen
There are several potential future directions for research on CDPS, including further investigation of its mechanisms of action, the development of new applications in drug discovery and development, and the exploration of its potential therapeutic uses in various diseases and conditions. Additionally, new synthetic methods and modifications to the CDPS structure may lead to improved properties and increased efficacy in future research.
Synthesemethoden
The synthesis of CDPS involves the reaction of cyclohexylamine with 2,4-pyrimidinedione, followed by the addition of sulfuric acid and subsequent heating to form the final product. The process is relatively simple and yields high purity CDPS, making it an ideal compound for laboratory use.
Wissenschaftliche Forschungsanwendungen
CDPS has a wide range of applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been used to investigate the mechanisms of action of various drugs and compounds, as well as to study the effects of different biochemical pathways on cellular function. CDPS has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their efficacy and toxicity.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-8-10(11(16)15(2)12(14)17)20(18,19)13-9-6-4-3-5-7-9/h8-9,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMRTDAHSNSXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)
![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
